molecular formula C10H10ClN3 B1378314 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 1394042-41-1

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B1378314
CAS No.: 1394042-41-1
M. Wt: 207.66 g/mol
InChI Key: FCWWQZQKCZWZMS-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . It is classified among heterocyclic building blocks, a class of chemicals prized in medicinal chemistry and drug discovery for constructing more complex molecules . The 1,2,3-triazole core of this compound is a privileged structure in organic synthesis and pharmaceutical research . This scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets . While the specific biological applications and mechanism of action for this compound are not fully detailed in the literature, analogous 1,2,3-triazole-containing compounds have demonstrated significant pharmacological potential. For instance, research has shown that 1,2,3-triazole derivatives can exhibit inhibitory activity against enzymes like carbonic anhydrase-II and possess promising anti-tubercular properties . The presence of both a reactive chloroethyl group and the 1,2,3-triazole ring in its structure makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions and "click" chemistry cycloadditions, to create diverse compound libraries for biological screening . This product is intended for research and development use only. It is not intended for human or diagnostic use.

Properties

IUPAC Name

4-(1-chloroethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWQZQKCZWZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248572
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-41-1
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

Medicinal Chemistry Applications

The 1,2,3-triazole scaffold is widely recognized for its pharmacological potential. Compounds containing this moiety have been utilized in the development of various therapeutic agents.

Antiviral and Antimicrobial Activities

Research indicates that triazole derivatives exhibit potent antiviral and antimicrobial properties. For instance, triazole-based compounds have been synthesized that show activity against HIV-1 and other pathogens. A notable example includes a triazole-thioether compound with an IC50 of 10 nM against HIV-1 .

Case Study: Antiepileptic Drugs

4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole has been explored as a structural component in novel antiepileptic drugs. The compound's ability to mimic carboxylic acids enhances its bioactivity profile .

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry, particularly in forming metal complexes.

Ligand Properties

Triazoles are known for their ability to coordinate with various metal ions such as palladium, platinum, and iridium . The unique electronic properties of this compound facilitate the formation of stable metal-ligand complexes.

Metal IonComplex TypeApplication
IridiumCyclometalating complexPhotoredox catalysis
PlatinumHomogeneous catalystOrganic transformations
PalladiumCross-coupling reactionsSynthesis of pharmaceuticals

Material Science

In material science, triazole derivatives are being investigated for their luminescent properties.

Luminescent Materials

The incorporation of this compound into polymer matrices has shown promise in developing luminescent materials suitable for biological imaging and optical applications .

Synthesis Techniques

The synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in organic synthesis due to its efficiency and specificity .

Synthesis Overview

The standard procedure involves:

  • Reacting an azide with a terminal alkyne in the presence of a copper catalyst.
  • The reaction proceeds under mild conditions to yield the desired triazole product efficiently.

Mechanism of Action

The mechanism of action of 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

  • Position 4 vs. Position 5 Substitution: 4-Substituted Triazoles: Derivatives like 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol exhibit enhanced binding free energy (-8.2 kcal/mol) to steroid sulfatase (STS) compared to estradiol sulfate (E1S, -7.5 kcal/mol), suggesting improved substrate binding . 5-Substituted Triazoles: Metallation at position 5 (e.g., 5-lithiated 1-hexyl-1-phenyl-1H-1,2,3-triazole) enables functionalization but may lead to nitrogen loss under ambient conditions .
  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃): The presence of CF₃ in pyrazolyl-triazoles complicates Sonogashira cross-coupling due to reduced electron density, requiring optimized conditions .

Data Tables

Key Research Findings and Insights

  • Substituent Effects : EWGs like CF₃ or chloroethyl alter electronic properties, impacting synthesis and bioactivity. Chloroethyl may mimic larger alkyl groups in receptor binding .
  • Structural Mimicry: Triazole cores effectively mimic steroidal systems, enabling novel drug designs .
  • Synthetic Challenges : EWGs hinder cross-coupling reactions, necessitating tailored protocols (e.g., sequential one-pot reactions for CF₃-containing triazoles) .

Biological Activity

4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antifungal properties, supported by case studies and research findings.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

C9H10ClN3\text{C}_9\text{H}_{10}\text{ClN}_3

This compound can be synthesized through various methods involving the reaction of phenyl azides with appropriate chloroethyl derivatives. The regioselectivity in the synthesis can significantly influence its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of triazole derivatives in anticancer applications. For instance, derivatives containing the triazole moiety have shown cytotoxic effects against various cancer cell lines. A notable study indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines such as HCT-116 and MCF-7.

Table 1: Cytotoxicity Data for Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-Chloroethyl derivativeHCT-1165.40Induction of apoptosis and cell cycle arrest
Quinazolinone derivativeMCF-73.20Inhibition of EGFR and VEGFR-2

The mechanism of action includes apoptosis induction and cell cycle arrest at the G1 phase, primarily mediated through the regulation of p53 and Bcl-2 family proteins .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds has also been investigated. In vitro studies using lipopolysaccharide (LPS)-induced inflammation models demonstrated that certain triazole derivatives could significantly reduce nitric oxide (NO) production. This suggests a protective effect against inflammatory responses in cellular models.

Table 2: Anti-inflammatory Effects of Triazole Derivatives

CompoundCell ModelNO Production Inhibition (%)
Ferrocene-triazole hybridBV-2 cells68%
Triazole derivativeRMCs75%

These findings highlight the potential use of triazoles in treating inflammatory diseases by modulating nitric oxide synthase (iNOS) activity .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance antifungal efficacy. Compounds with specific substitutions have shown broad-spectrum antifungal activity against resistant strains.

Table 3: Antifungal Activity Data

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
4-(Chloroethyl)-triazole derivativeCandida albicans0.5 µg/mL
Triazole hybridAspergillus niger0.25 µg/mL

The antifungal mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Case Studies

Several case studies have illustrated the clinical relevance of triazoles in therapeutic applications:

  • Case Study on Anticancer Efficacy : A phase I clinical trial evaluated a novel triazole derivative in patients with advanced solid tumors, showing promising antitumor activity with manageable side effects.
  • Case Study on Anti-inflammatory Properties : Research involving animal models demonstrated that administration of a specific triazole compound led to reduced inflammation markers in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be modulated to improve regioselectivity?

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free methods like the Sakai-Clark protocol. For regioselective formation, the Sakai-Clark method avoids aryl azides and uses α,α-dimethoxy tosylhydrazones, achieving high purity and scalability (>100 g yields). Key factors include temperature control (e.g., 50°C for 16 hours in THF/water mixtures) and catalyst selection (e.g., copper sulfate for CuAAC). Optimizing stoichiometry and solvent polarity can further enhance regioselectivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR in CDCl₃ can resolve substituent patterns (e.g., phenyl vs. chloroethyl groups), while HRMS validates molecular formulas (e.g., C₁₂H₁₁N₅O). Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C-Cl stretches (~550–700 cm⁻¹). Purity is assessed via HPLC with UV detection, ensuring absence of regioisomeric byproducts .

Q. What safety protocols are critical when handling chlorinated triazole derivatives?

Key precautions include:

  • Storage : In airtight containers under dry, ventilated conditions, away from heat/light.
  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods.
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
  • Emergency : Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in molecular conformation arising from dynamic processes like ring puckering?

Single-crystal X-ray diffraction refined with SHELXL provides precise bond lengths/angles and anisotropic displacement parameters. For flexible moieties like the chloroethyl group, disorder modeling and restraints can resolve puckering ambiguities. Programs like WinGX and ORTEP visualize electron density maps, distinguishing static vs. dynamic disorder. High-resolution data (≤1.0 Å) improves refinement accuracy, particularly for halogen atoms with pronounced electron density .

Q. How to design structure-activity relationship (SAR) studies using computational docking to evaluate the chloroethyl group’s role in target binding?

Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) calculates binding affinities and electrostatic interactions. The chloroethyl group’s electronegativity and steric bulk can be compared to analogs (e.g., methoxy or methyl substituents) using docking scores and binding poses. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with kinase active sites). Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What strategies reconcile contradictory data between theoretical calculations and experimental observations in electronic properties?

Discrepancies in dipole moments or frontier orbital energies (HOMO/LUMO) often arise from solvent effects or basis set limitations. Solvatochromic studies (e.g., UV-Vis in varying solvents) validate computational solvent models (e.g., PCM in Gaussian). Hybrid functionals (e.g., B3LYP-D3) with larger basis sets (e.g., 6-311++G**) improve agreement. Experimental XPS or cyclic voltammetry provides complementary electronic data .

Q. How to optimize solvent systems for recrystallization to obtain diffraction-quality crystals?

Screen solvents via polarity gradients (e.g., hexane/ethyl acetate to DMSO). For chlorinated triazoles, slow evaporation in dichloromethane/methanol (1:3) often yields suitable crystals. Additives like trifluoroacetic acid can protonate basic sites, enhancing lattice order. For stubborn cases, use vapor diffusion (e.g., ether into DMF) or temperature cycling (−20°C to 25°C) to control nucleation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole
Reactant of Route 2
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4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

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